

# Technical Guide: 3-Chloro-5-iodobenzamide (CAS 289039-28-7)

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## Compound of Interest

Compound Name: 3-Chloro-5-iodobenzamide

CAS No.: 289039-28-7

Cat. No.: B1424303

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## A Bifunctional Scaffold for Modular Drug Discovery Part 1: Executive Summary

**3-Chloro-5-iodobenzamide** (CAS 289039-28-7) represents a high-value "bifunctional scaffold" in modern medicinal chemistry. Its strategic importance lies in the differential reactivity of its halogen substituents. The significant bond dissociation energy gap between the carbon-iodine (C–I) and carbon-chlorine (C–Cl) bonds allows researchers to perform sequential, chemo-selective cross-coupling reactions. This capability enables the rapid generation of non-symmetrical 3,5-disubstituted benzamide libraries, a structural motif prevalent in kinase inhibitors, GPCR ligands, and other bioactive small molecules.

This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical properties, robust synthetic protocols, and the mechanistic logic governing its chemo-selective functionalization.

## Part 2: Chemical Identity & Physicochemical Profile[1][2] [3]

Table 1: Technical Specifications

Property	Data	Note
Chemical Name	3-Chloro-5-iodobenzamide	
CAS Number	289039-28-7	
Molecular Formula	C <sub>7</sub> H <sub>5</sub> ClINO	
Molecular Weight	281.48 g/mol	
Structure	Benzene ring, 1-CONH <sub>2</sub> , 3-Cl, 5-I	Meta-substituted pattern
Physical State	Solid (Powder)	Typically off-white to pale yellow
Solubility	DMSO, DMF, Methanol	Low solubility in water
LogP (Calc)	-2.3 - 2.7	Lipophilic character
H-Bond Donors	2 (Amide NH <sub>2</sub> )	
H-Bond Acceptors	1 (Amide C=O)	
Reactivity Profile	Electrophilic (Ar-I > Ar-Cl)	Susceptible to Pd-catalyzed oxidative addition

## Part 3: Synthetic Architecture

While CAS 289039-28-7 is commercially available as a building block, in-house preparation is often required for scale-up or stable isotope labeling. The most robust synthetic route proceeds via the activation of 3-chloro-5-iodobenzoic acid.

### Protocol: Acid Chloride Activation Route

This method avoids the use of unstable diazonium intermediates often found in de novo ring synthesis.

Reagents:

- Precursor: 3-Chloro-5-iodobenzoic acid (CAS 52956-20-4)

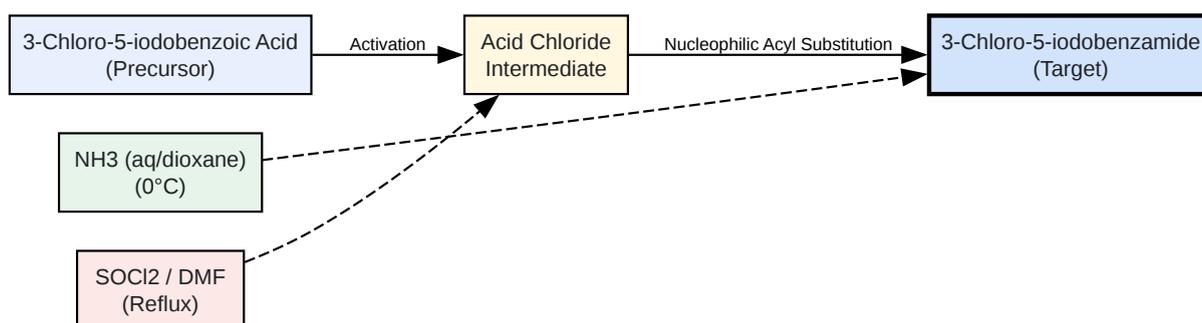
- Activator: Thionyl chloride ( $\text{SOCl}_2$ ) or Oxalyl chloride ( $(\text{COCl})_2$ )
- Nucleophile: Aqueous Ammonia ( $\text{NH}_4\text{OH}$ ) or Ammonia in Methanol/Dioxane
- Solvent: Dichloromethane (DCM) or Toluene

#### Step-by-Step Methodology:

- Activation:
  - Dissolve 3-chloro-5-iodobenzoic acid (1.0 eq) in anhydrous DCM under inert atmosphere ( $\text{N}_2$ ).
  - Add catalytic DMF (2-3 drops) to facilitate the formation of the Vilsmeier-Haack intermediate.
  - Slowly add Thionyl chloride (1.5 eq) dropwise at  $0^\circ\text{C}$ .
  - Reflux the mixture for 2–3 hours until gas evolution ( $\text{SO}_2$ ,  $\text{HCl}$ ) ceases.
  - Checkpoint: Monitor by TLC (convert an aliquot to methyl ester with  $\text{MeOH}$  to check completion).
  - Concentrate in vacuo to remove excess  $\text{SOCl}_2$ . The residue is the crude acid chloride.
- Amidation:
  - Dissolve the crude acid chloride in anhydrous DCM or THF.
  - Cool to  $0^\circ\text{C}$ .
  - Slowly add excess ammonia solution ( $\text{NH}_3$  in dioxane or aqueous  $\text{NH}_4\text{OH}$ ) while stirring vigorously.
  - Note: If using aqueous ammonia, a biphasic system is formed; vigorous stirring is critical.
  - Allow to warm to room temperature and stir for 1 hour.
- Workup & Purification:

- Evaporate the organic solvent.
- Triturate the resulting solid with water to remove ammonium chloride salts.
- Filter the precipitate and wash with cold water and hexanes.
- Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Ethyl Acetate/Hexanes) if high purity (>99%) is required.

## Visualization of Synthetic Pathway



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Figure 1: Synthetic pathway converting the benzoic acid precursor to the benzamide target via acyl chloride activation.

## Part 4: Chemo-Selectivity & Functionalization[3]

The primary utility of **3-Chloro-5-iodobenzamide** is its ability to undergo sequential cross-coupling. This is governed by the bond dissociation energies (BDE):

- C(sp<sup>2</sup>)–I BDE: ~65 kcal/mol
- C(sp<sup>2</sup>)–Cl BDE: ~95 kcal/mol

Palladium(0) catalysts undergo oxidative addition into the C–I bond significantly faster than the C–Cl bond. This kinetic difference allows researchers to functionalize the 5-position (Iodine) exclusively, leaving the 3-position (Chlorine) intact for a subsequent reaction.

## Workflow: Sequential Suzuki-Miyaura Coupling

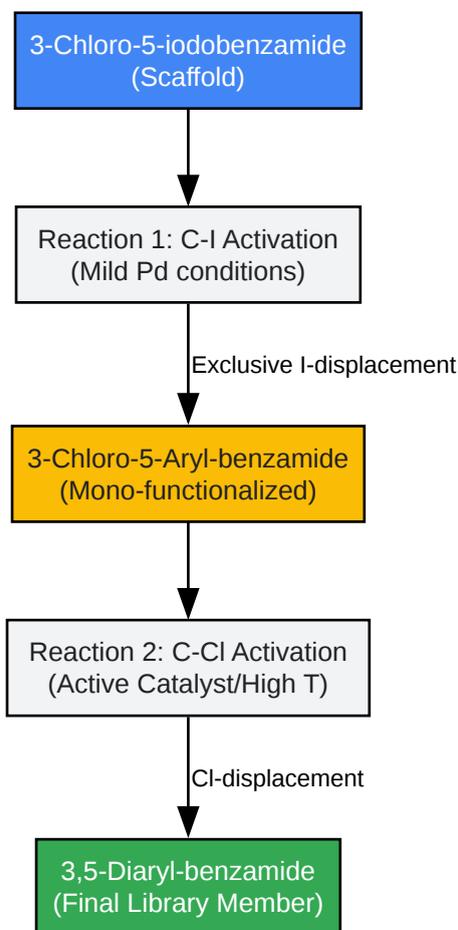
### Reaction 1: Site-Selective Arylation (C-I Bond)

- Conditions: Pd(PPh<sub>3</sub>)<sub>4</sub> (1-3 mol%), Aryl-Boronic Acid A (1.05 eq), Na<sub>2</sub>CO<sub>3</sub>, DME/H<sub>2</sub>O, 60-80°C.
- Outcome: The iodine is replaced by Aryl group A. The chlorine remains.
- Mechanistic Insight: The use of a "weaker" ligand (like PPh<sub>3</sub>) and milder temperatures ensures the catalyst does not activate the stronger C-Cl bond.

### Reaction 2: Subsequent Arylation (C-Cl Bond)

- Conditions: Pd<sub>2</sub>(dba)<sub>3</sub> / S-Phos or X-Phos (active Buchwald ligands), Aryl-Boronic Acid B (1.5 eq), K<sub>3</sub>PO<sub>4</sub>, Toluene/H<sub>2</sub>O, 100-110°C.
- Outcome: The chlorine is replaced by Aryl group B.
- Mechanistic Insight: Electron-rich, bulky biaryl phosphine ligands (Buchwald type) are required to facilitate oxidative addition into the unreactive, electron-neutral/rich aryl chloride bond.

## Visualization of Sequential Logic



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Figure 2: Sequential functionalization logic utilizing the reactivity gap between Aryl-Iodide and Aryl-Chloride bonds.

## Part 5: Applications in Drug Discovery[2][5]

The 3,5-disubstituted benzamide motif is a privileged structure in medicinal chemistry.

- Kinase Inhibition: The amide group often serves as a "hinge binder" (hydrogen bonding to the kinase backbone), while the 3- and 5-positions project hydrophobic groups into the selectivity pockets (e.g., the gatekeeper region or solvent-exposed front).
- GPCR Modulators: Non-symmetrical biaryl systems are frequently found in allosteric modulators of GPCRs. This scaffold allows for the independent optimization of two distinct hydrophobic vectors ("Left Hand" and "Right Hand" sides of the molecule).

- Fragment-Based Drug Design (FBDD): The compound serves as an advanced fragment. The iodine handle allows for rapid "fragment growing" via coupling chemistry.

## Part 6: Safety & Handling (SDS Summary)

GHS Classification:

- Signal Word: Warning
- Hazard Statements:
  - H302: Harmful if swallowed.[1]
  - H315: Causes skin irritation.
  - H319: Causes serious eye irritation.[1][2]
  - H335: May cause respiratory irritation.[3]

Handling Protocols:

- Engineering Controls: Use only in a chemical fume hood.
- PPE: Wear nitrile gloves, safety goggles, and a lab coat.
- Storage: Store in a cool, dry place. Light sensitive (iodine compounds can degrade/discolor over time; store in amber vials).

## Part 7: References

- Chemical Identity: National Center for Biotechnology Information. PubChem Compound Summary for CID 22556934 (Isomer/Analog Reference). Accessed via PubChem.[4][5][6]  
[Link](#)
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- Safety Data: Sigma-Aldrich/Merck Safety Data Sheets for Halogenated Benzamides. [Link](#)

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